molecular formula C10H19NO2S B8695144 tert-butyl N-(thiolan-2-ylmethyl)carbamate

tert-butyl N-(thiolan-2-ylmethyl)carbamate

Cat. No. B8695144
M. Wt: 217.33 g/mol
InChI Key: NXTJUGBDLXQVFR-UHFFFAOYSA-N
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Patent
US07776867B2

Procedure details

A solution of N-tbutoxycarbonyl-2.5-dichloroamylamine 221 (1.75 g, 6.8 mmol) in MeOH (70 mL) was stirred at rt and sodium sulphide nonahydrate (3 g, 12.5 mmol) was added. The mixture was heated at reflux for 1 hour, when TLC indicated that starting material was still present. Further sodium sulphide nonahydrate (1.5 g, 6 mmol) was added and reflux was continued for 5 hours. The MeOH was evaporated and the residue partitioned between water (50 mL) and DCM (100 mL). The layers were separated and the DCM washed with water (20 mL), 0.25 M HCl (20 mL) and brine (20 mL) and dried over MgSO4. Evaporation of the solvents gave 222 as a pale yellow solid (1.48 g, quant.) which was used without further purification.
Name
N-tbutoxycarbonyl-2.5-dichloroamylamine
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:15])[NH:7][CH2:8][CH:9](Cl)[CH2:10][CH2:11][CH2:12]Cl)([CH3:4])([CH3:3])[CH3:2].O.O.O.O.O.O.O.O.O.[S-2:25].[Na+].[Na+]>CO>[C:1]([O:5][C:6](=[O:15])[NH:7][CH2:8][CH:9]1[CH2:10][CH2:11][CH2:12][S:25]1)([CH3:4])([CH3:3])[CH3:2] |f:1.2.3.4.5.6.7.8.9.10.11.12|

Inputs

Step One
Name
N-tbutoxycarbonyl-2.5-dichloroamylamine
Quantity
1.75 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC(CCCCl)Cl)=O
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
The MeOH was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water (50 mL) and DCM (100 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the DCM washed with water (20 mL), 0.25 M HCl (20 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCC1SCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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